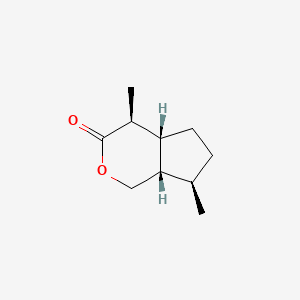
Isoiridomyrmecin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isoiridomyrmecin is a natural product found in Vitex rotundifolia, Vitex trifolia, and other organisms with data available.
Applications De Recherche Scientifique
Pharmacological Applications
Isoiridomyrmecin exhibits potential therapeutic properties that are being explored in pharmacological research.
- Antimicrobial Activity : Studies have indicated that isohridomyrmecin possesses antimicrobial properties, making it a candidate for developing new antibiotics. Research has shown that iridoids can inhibit the growth of various bacteria and fungi, which is crucial in combating antibiotic resistance .
- Anti-inflammatory Effects : There is evidence suggesting that isohridomyrmecin may have anti-inflammatory properties. In vitro studies have demonstrated its ability to reduce inflammatory markers, which could be beneficial in treating conditions like arthritis and other inflammatory diseases .
- Neuroprotective Properties : this compound is also being investigated for its neuroprotective effects. Research indicates that it may help in protecting neuronal cells from oxidative stress and apoptosis, suggesting its potential utility in neurodegenerative diseases like Alzheimer's .
Ecological Applications
This compound plays a significant role in ecological interactions, particularly in plant-insect relationships.
- Semiochemical Role : this compound acts as a semiochemical cue in the behavior of certain insects. For instance, it has been observed to influence the foraging behavior of female Lygus heterotoma, prompting them to avoid previously exploited host patches. This behavior suggests that isohridomyrmecin functions as a chemical signal for competition avoidance among females .
- Attractant for Predators : The compound has been identified as an attractant for certain predators, which can be utilized in biological pest control strategies. Its application could enhance the effectiveness of integrated pest management systems by attracting beneficial insects to agricultural fields .
Synthesis and Chemical Research
The synthesis of isohridomyrmecin is an area of active research, with improved synthetic methods being developed.
- Synthesis Techniques : Recent advancements have led to more efficient synthetic pathways for producing isohridomyrmecin. These improved methods not only enhance yield but also reduce the environmental impact associated with traditional synthesis techniques .
- Chemical Derivatives : Researchers are exploring various derivatives of isohridomyrmecin to enhance its bioactivity and applicability in medicinal chemistry. The modification of its chemical structure could lead to compounds with improved efficacy against specific pathogens or diseases .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial efficacy of isohridomyrmecin demonstrated significant inhibitory effects against Staphylococcus aureus and Escherichia coli. The findings suggest that isohridomyrmecin could be developed into a natural antimicrobial agent.
Case Study 2: Ecological Significance
Research on Lygus heterotoma revealed that the presence of isohridomyrmecin significantly altered foraging patterns, indicating its role as a semiochemical cue. This study highlights the importance of isohridomyrmecin in ecological dynamics and pest management strategies.
Propriétés
Numéro CAS |
573-94-4 |
|---|---|
Formule moléculaire |
C10H16O2 |
Poids moléculaire |
168.23 g/mol |
Nom IUPAC |
(4S,4aR,7R,7aS)-4,7-dimethyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one |
InChI |
InChI=1S/C10H16O2/c1-6-3-4-8-7(2)10(11)12-5-9(6)8/h6-9H,3-5H2,1-2H3/t6-,7+,8+,9+/m1/s1 |
Clé InChI |
LYEFRAMOOLOUKA-XGEHTFHBSA-N |
SMILES |
CC1CCC2C1COC(=O)C2C |
SMILES isomérique |
C[C@@H]1CC[C@@H]2[C@H]1COC(=O)[C@H]2C |
SMILES canonique |
CC1CCC2C1COC(=O)C2C |
Synonymes |
(-)-iridolactone iridolactone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















